N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
This compound features a cyclopenta[c]pyrazole core fused with a tetrahydrothiophene ring modified as a 1,1-dioxide (sulfone group). The 3-chloro-4-fluorophenyl moiety is attached via a carboxamide linkage at position 3 of the pyrazole ring.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3S/c18-13-8-10(4-5-14(13)19)20-17(23)16-12-2-1-3-15(12)21-22(16)11-6-7-26(24,25)9-11/h4-5,8,11H,1-3,6-7,9H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBXAOJAMVIOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological effects, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The compound's structure includes a chloro-fluorophenyl moiety and a tetrahydrothiophen group, which are known to influence its biological activity. The molecular formula is represented as , with a molecular weight of approximately 367.85 g/mol.
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxic Effects : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves the activation of caspases (caspase-3 and caspase-7) leading to programmed cell death .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | 0.26 | Caspase activation |
| Compound 2 | PC3 | 5.6 | Growth inhibition |
2. Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that similar pyrazole compounds can inhibit the production of TNF-alpha and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases .
3. Neuroprotective Effects
Neuroprotective properties have been observed in related pyrazole derivatives:
- Protection Against Neurodegeneration : Studies have demonstrated that certain pyrazole analogs can inhibit β-amyloid aggregation and reduce neuronal excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives showed that compounds with specific substitutions (like fluorine groups) exhibited enhanced antiproliferative activity against breast cancer cell lines. The tested compound demonstrated an IC50 value significantly lower than many existing chemotherapeutic agents .
Case Study 2: Neuroprotection
In a model of traumatic brain injury, a related pyrazole compound was shown to restore membrane integrity and reduce cell death markers. This suggests its potential application in treating acute neurotrauma .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that compounds with similar pyrazole structures have shown promising results in inhibiting cancer cell proliferation. For instance, a related series of compounds demonstrated the ability to inhibit kinases associated with glioblastoma, a highly aggressive type of brain cancer. The compound exhibited low micromolar activity against the AKT2 kinase, which is crucial in oncogenic signaling pathways .
Case Study: Glioblastoma Inhibition
- Compound: N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles
- Findings: This compound inhibited 3D neurosphere formation in primary patient-derived glioma stem cells and exhibited potent activity against glioblastoma cell lines while maintaining low cytotoxicity towards non-cancerous cells .
Kinase Inhibition
The compound's structure allows it to interact with various kinases, making it a candidate for further exploration as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth and survival.
Anti-inflammatory Properties
Research into aminopyrazole-based compounds suggests that they possess anti-inflammatory properties. Compounds within this class have been evaluated for their ability to modulate inflammatory responses, which is critical in treating diseases characterized by chronic inflammation.
Relevant Findings
- A review highlighted that certain pyrazole derivatives exhibit anti-inflammatory effects superior to standard treatments like diclofenac sodium . This suggests that N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide may also share similar properties.
Synthesis and Formulation
The synthesis of this compound involves complex chemical processes that allow for the creation of various derivatives with potentially enhanced biological activities. The development of amorphous solid dispersions containing this compound has been explored to improve its bioavailability and therapeutic efficacy.
Synthesis Process
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share key pharmacophoric elements, such as halogenated aryl groups, fused heterocycles, and sulfone or carboxamide functionalities. Below is a comparative analysis based on evidence:
Structural and Functional Group Variations
Electronic and Steric Effects
Q & A
Q. What synthetic strategies are recommended for constructing the cyclopenta[c]pyrazole core?
The cyclopenta[c]pyrazole core can be synthesized via [3+2] cycloaddition between a substituted cyclopentene and a diazo compound. Palladium-catalyzed reductive cyclization of nitroarenes (using formic acid derivatives as CO surrogates) is also effective. Post-cyclization, the tetrahydrothiophene moiety is oxidized to the sulfone using m-CPBA in dichloromethane .
Q. Which analytical techniques are critical for confirming the sulfone moiety’s structural integrity?
High-resolution mass spectrometry (HRMS) validates the molecular formula. ¹H/¹³C NMR detects deshielded protons near the sulfone (δ 3.5–4.5 ppm). IR spectroscopy identifies S=O stretches (~1300 and 1150 cm⁻¹). X-ray crystallography provides definitive spatial confirmation .
Q. How can coupling efficiency for the carboxamide group be optimized?
Screen coupling reagents (e.g., EDC·HCl with HOBt or HOAt) in DMF or THF. Use 4Å molecular sieves to absorb water and maintain a 1.2:1 acylating agent-to-amine ratio. LC-MS monitoring enables real-time adjustments, achieving yields up to 85% .
Advanced Research Questions
Q. How can computational methods resolve conflicting data on the compound’s bioactive conformation?
Density Functional Theory (DFT) at B3LYP/6-31G(d) models low-energy conformers. DP4 probability analysis compares computed vs. experimental NMR shifts to resolve discrepancies. Molecular docking into kinase domains predicts binding modes, validated via mutagenesis .
Q. What mechanistic insights explain the sulfone group’s instability under acidic conditions?
Acid-catalyzed hydrolysis targets the electron-deficient C-S bonds adjacent to the sulfone. Stability studies (pH 1–7, 40–80°C) reveal first-order degradation kinetics. Deuterium substitution at labile positions or enteric coatings reduce degradation by 2.3-fold .
Q. How can solubility challenges in hydrophobic assays be addressed?
Use co-solvents like DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) in buffers. Sonication at 37°C followed by 0.2 μm filtration improves homogeneity. Phosphate or hydrochloride salts enhance solubility if ionizable groups are present .
Methodological Considerations
- Synthetic Optimization : Prioritize palladium-catalyzed methods for cyclization efficiency and regioselectivity .
- Stability Profiling : Conduct accelerated stability testing (40–80°C) to predict shelf-life under varying pH conditions .
- Data Validation : Cross-reference HRMS, NMR, and XRD to confirm structural assignments, especially for stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
